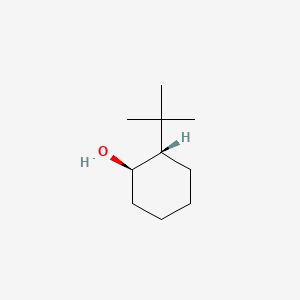

trans-2-tert-Butylcyclohexan-1-ol

Description

Significance of Cyclohexanol (B46403) Derivatives in Stereochemical Studies

Cyclohexanol derivatives are pivotal in stereochemical analysis due to their well-defined chair and boat conformations. The orientation of substituents as either axial or equatorial profoundly influences the molecule's stability and reactivity. These derivatives serve as excellent models for investigating reaction mechanisms, conformational preferences, and the impact of substituent effects on chemical transformations. nih.gov The study of these compounds has been instrumental in developing foundational concepts such as A-values, which quantify the steric strain associated with axial substituents. The stereochemical outcome of reactions involving cyclohexanol derivatives, such as oxidations and reductions, provides deep insights into the steric and electronic control of chemical processes. wpmucdn.com

Unique Conformational Constraints Imposed by the tert-Butyl Group in Cyclohexane (B81311) Systems

The tert-butyl group is renowned for its significant steric bulk, which imposes severe conformational restrictions on a cyclohexane ring. Due to the high-energy 1,3-diaxial interactions that would occur if the tert-butyl group were in an axial position, it effectively "locks" the cyclohexane ring into a conformation where this bulky group occupies an equatorial position. wpmucdn.comchemistryschool.net This conformational locking simplifies stereochemical analysis by providing a rigid framework where the positions of other substituents are well-defined. chemistryschool.net The energy difference between the equatorial and axial conformations for a tert-butyl group is substantial, making the diaxial conformer practically unobserved at room temperature. libretexts.orglibretexts.org This predictable and fixed conformation makes tert-butyl substituted cyclohexanes, including trans-2-tert-butylcyclohexan-1-ol (B84560), invaluable substrates in mechanistic and stereochemical investigations. wpmucdn.com

Table 1: Physicochemical Properties of trans-2-tert-Butylcyclohexan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 88 °C at 10.7 hPa |

| Melting Point | 54-57 °C |

| Form | Crystals |

Source: sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWBMHADAJAAZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052201 | |

| Record name | trans-2-tert-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-22-6, 98104-30-4 | |

| Record name | rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098104304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-tert-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T74YJB0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KM55MK799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Conformational Analysis of Trans 2 Tert Butylcyclohexan 1 Ol

Fundamental Principles of Cyclohexane (B81311) Conformations

The six-membered ring of cyclohexane is not a planar hexagon. To avoid the strain that would arise from C-C-C bond angles of 120°, which deviate significantly from the ideal tetrahedral angle of 109.5°, the ring puckers into several three-dimensional conformations. wikipedia.org The most stable of these is the chair conformation. wikipedia.orglibretexts.org

Chair Conformation and Ring Inversion Dynamics

The chair conformation is the ground-state arrangement for cyclohexane, accounting for over 99.99% of molecules at room temperature. wikipedia.org In this conformation, all C-C-C bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing both angle and torsional strain. libretexts.org The hydrogen atoms can be classified into two types: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the plane of the ring. oregonstate.edu

Cyclohexane undergoes a rapid process called ring flipping, or chair-flipping, where one chair conformation interconverts into another. wikipedia.orglibretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgmasterorganicchemistry.com This interconversion is so fast at room temperature that the individual axial and equatorial protons cannot be distinguished by proton NMR spectroscopy, resulting in a single signal. wikipedia.orgwikipedia.org The energy barrier for this interconversion is approximately 45 kJ/mol, which allows for about one million interconversions per second at room temperature. libretexts.org

Energetic Landscape of Cyclohexane Interconversions (Chair, Twist-Boat, Boat, Half-Chair)

The interconversion between the two chair forms of cyclohexane is a complex process that involves several higher-energy intermediate conformations. masterorganicchemistry.comyoutube.com The pathway of this ring flip can be visualized through an energy diagram.

Starting from one chair conformation, the molecule must pass through a high-energy half-chair conformation to reach a twist-boat conformation. wikipedia.orgyoutube.com The half-chair is an energy maximum, or transition state, along this pathway. wikipedia.org The twist-boat conformation is a local energy minimum, meaning it is more stable than the half-chair and boat forms but significantly less stable than the chair form. youtube.comlibretexts.org From the twist-boat, the molecule can proceed through the boat conformation, which is another energy maximum due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides. wikipedia.orgyoutube.comlibretexts.org The molecule then passes through another twist-boat and half-chair conformation before settling into the inverted chair conformation. youtube.com

The relative energies of these conformations are generally ordered as follows: chair < twist-boat < boat < half-chair. wikipedia.org The energy difference between the chair and the twist-boat conformation has been experimentally measured to be about 5.5 kcal/mol. masterorganicchemistry.com Theoretical studies using density-functional theory have calculated the energy barrier for the chair to half-chair conversion to be 0.507 eV. jkps.or.kr

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | ~5.5 masterorganicchemistry.com |

| Boat | Higher than Twist-Boat wikipedia.org |

| Half-Chair | ~10.8 wikipedia.org |

Steric Effects of the tert-Butyl Substituent

The size and shape of a substituent on a cyclohexane ring have a profound impact on the conformational equilibrium. The bulky tert-butyl group is a particularly interesting case due to its significant steric requirements.

A-Value Contributions and Conformational Preference

The preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.compearson.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

The tert-butyl group has a very large A-value, estimated to be around 4.9 to 5.0 kcal/mol. masterorganicchemistry.com This high value is a direct consequence of the steric strain that arises when the bulky tert-butyl group is forced into the axial position. masterorganicchemistry.com In this orientation, it experiences significant repulsive interactions with the two axial hydrogens on the same side of the ring. fiveable.me This strong energetic preference means that in a monosubstituted tert-butylcyclohexane, the conformer with the equatorial tert-butyl group is overwhelmingly favored, with an estimated equilibrium ratio of about 10,000:1 over the axial conformer. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

| Hydroxyl (-OH) | 0.87 masterorganicchemistry.com |

| Bromine (-Br) | 0.43 masterorganicchemistry.com |

| Methyl (-CH₃) | 1.70 masterorganicchemistry.com |

| Ethyl (-CH₂CH₃) | 1.75 masterorganicchemistry.com |

| Isopropyl (-CH(CH₃)₂) | 2.15 masterorganicchemistry.com |

| tert-Butyl (-C(CH₃)₃) | 4.9 masterorganicchemistry.com |

1,3-Diaxial Interactions and Steric Strain Minimization

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction , a repulsive interaction between the axial substituent and the axial hydrogens at the C3 and C5 positions (relative to the substituent at C1). fiveable.meyoutube.com

The steric strain associated with an axial tert-butyl group is significantly higher than that of other common substituents. For instance, the 1,3-diaxial interaction involving a tert-butyl group is estimated to contribute about 11.4 kJ/mol of strain for each interaction with a hydrogen atom. chemistryschool.netlibretexts.org

The Concept of Conformational Locking in tert-Butylcyclohexane Systems

The substantial energy difference between the equatorial and axial conformations of a tert-butyl-substituted cyclohexane leads to a phenomenon known as conformational locking . masterorganicchemistry.comchemistryschool.net Due to the high energy barrier required to force the tert-butyl group into an axial position, the ring is effectively "locked" in the conformation where the tert-butyl group is equatorial. chemistryschool.net This means that the ring flipping process is severely restricted, and the molecule exists almost exclusively in one chair conformation. masterorganicchemistry.comchemistryschool.net

This conformational locking has important implications for the stereochemistry and reactivity of these molecules. With the ring flip suppressed, the other substituents on the ring are held in fixed axial or equatorial positions. chemistryschool.net This rigidity can be a useful tool in organic synthesis and in studying the properties of specific conformers. For example, in cis-1-tert-butyl-4-chlorocyclohexane, the large A-value of the tert-butyl group forces it into the equatorial position, which in turn forces the chlorine atom to occupy the axial position. libretexts.org

Conformational Equilibria in Substituted Cyclohexanols

Equatorial and Axial Orientations of Hydroxyl and tert-Butyl Groups

In trans-2-tert-butylcyclohexan-1-ol (B84560), the conformational equilibrium is overwhelmingly dictated by the steric requirements of the bulky tert-butyl group. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the conformer with the group in the axial position and the one with the group in the equatorial position. wikipedia.org

The tert-butyl group possesses one of the largest A-values, approximately 4.9 to 5.0 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high energy penalty for placing the tert-butyl group in an axial position means it effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group occupies an equatorial position. masterorganicchemistry.com For trans-1,2-disubstituted cyclohexanes, the substituents must be on opposite sides of the ring, meaning one is in an "up" position and the other is in a "down" position. When the cyclohexane ring is in a chair conformation, this trans relationship can be achieved with both substituents in equatorial positions (e,e) or both in axial positions (a,a). libretexts.org

Given the powerful preference of the tert-butyl group for the equatorial position, the most stable conformation of trans-2-tert-butylcyclohexan-1-ol is the one where the tert-butyl group is equatorial. To maintain the trans stereochemistry, the hydroxyl group is consequently forced into the axial position. The alternative chair conformation, with an axial tert-butyl group and an equatorial hydroxyl group, is significantly destabilized by severe 1,3-diaxial interactions involving the bulky axial tert-butyl group and is therefore present in negligible amounts at equilibrium. libretexts.orgvaia.com While the hydroxyl group has a smaller A-value (approx. 0.87 kcal/mol) and would preferentially occupy an equatorial position in a monosubstituted cyclohexane, the influence of the tert-butyl group is dominant in the disubstituted system. masterorganicchemistry.com

However, some studies on similarly crowded trans-1,2-disubstituted cyclohexanes suggest that in certain cases, a twist-boat conformation or a chair conformation with both substituents in axial positions might become relevant components of the conformational mixture in solution, as the diequatorial chair conformation can also introduce significant steric strain between the adjacent bulky groups. researchgate.netsci-hub.se For trans-2-tert-butylcyclohexan-1-ol, the diaxial conformation is generally considered less stable than the equatorial-tert-butyl/axial-hydroxyl conformer.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -OH | 0.87 masterorganicchemistry.com |

| -CH3 (Methyl) | 1.74 wikipedia.org |

| -CH(CH3)2 (Isopropyl) | 2.15 masterorganicchemistry.com |

| -C(CH3)3 (tert-Butyl) | ~5.0 wikipedia.org |

Influence of Solvent Polarity on Conformational Equilibrium

The conformational equilibrium of cyclohexanols can be sensitive to the surrounding solvent environment. gmu.edu Changes in solvent polarity can alter the relative stability of conformers by differentially solvating them. The conformer with the larger dipole moment is generally stabilized to a greater extent by polar solvents.

In the case of trans-2-tert-butylcyclohexan-1-ol, the two primary chair conformers are the equatorial-tert-butyl/axial-hydroxyl (e,a) form and the axial-tert-butyl/equatorial-hydroxyl (a,e) form. Due to the extreme steric strain of an axial tert-butyl group, the equilibrium lies heavily towards the (e,a) conformer. However, the polarity of the solvent can still subtly influence this equilibrium. The equatorial hydroxyl group in the (a,e) conformer is more exposed and accessible for hydrogen bonding with solvent molecules compared to the more sterically hindered axial hydroxyl group in the (e,a) conformer.

Studies on related 2-substituted cyclohexanones and other cyclohexanols have shown that the stability of axial conformers can increase in less polar solvents. researchgate.net For molecules capable of forming intramolecular hydrogen bonds, non-polar solvents can favor conformations that allow for this interaction, which is typically not possible in trans-2-tert-butylcyclohexan-1-ol. In contrast, polar, protic solvents can compete for hydrogen bonding with the hydroxyl group, potentially altering the energy balance. For instance, in some oligo(m-phenylene ethynylene)s, the conformational equilibrium is significantly shifted by the solvent, with chlorohydrocarbon solvents like chloroform (B151607) causing complete denaturation of helical structures seen in other solvents. nih.gov While the "locking" effect of the tert-butyl group is the dominant factor, precise measurements may reveal minor shifts in the conformational equilibrium of trans-2-tert-butylcyclohexan-1-ol in response to changes in solvent polarity and hydrogen-bonding capability. researchgate.net

Synthetic Methodologies for Trans 2 Tert Butylcyclohexan 1 Ol and Analogues

Stereoselective Synthesis of Cyclohexanol (B46403) Derivatives

The controlled synthesis of substituted cyclohexanols, such as trans-2-tert-butylcyclohexan-1-ol (B84560), is of significant interest due to the prevalence of the cyclohexanone (B45756) skeleton in numerous natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov

Diastereoselective Approaches to 2-Substituted Cyclohexanols

The synthesis of 2-substituted cyclohexanols with high diastereoselectivity often relies on controlling the approach of a nucleophile or an electrophile to a pre-existing stereocenter or a prochiral center on the cyclohexane (B81311) ring. The large tert-butyl group in 2-tert-butylcyclohexanone (B158629) derivatives dictates that it will almost exclusively occupy the equatorial position to minimize steric strain. wpmucdn.comthecatalyst.org This conformational locking significantly influences the stereochemical outcome of subsequent reactions.

One common strategy involves the Michael addition to a cyclohexenone derivative. For instance, the reaction of an enolate, such as that derived from 5-(tert-butyl)-2-methylcyclohexan-1-one, with an acceptor like methyl acrylate (B77674) proceeds with a predictable stereochemical outcome. The bulky tert-butyl group forces the enolate to adopt a half-chair conformation where the substituent is in a pseudo-equatorial position. The incoming electrophile then preferentially attacks from the less hindered face, leading to the formation of the cis product as the major isomer. youtube.com

Reductions of Cyclohexanone Precursors and Stereochemical Outcomes

The reduction of 2-substituted cyclohexanones is a widely studied method for the diastereoselective synthesis of the corresponding cyclohexanols. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the steric environment of the carbonyl group.

The reduction of 4-tert-butylcyclohexanone (B146137) is a classic textbook example that illustrates the principles of axial versus equatorial attack of a hydride reagent. thecatalyst.orgscribd.comdrnerz.com Due to the steric bulk of the tert-butyl group, the cyclohexane ring is locked in a conformation where this group is equatorial. wpmucdn.comthecatalyst.org This leaves two faces of the carbonyl group open to attack by a reducing agent.

Axial Attack: When a small, unhindered hydride reagent like sodium borohydride (B1222165) (NaBH₄) is used, it preferentially attacks from the axial direction. This leads to the formation of the equatorial alcohol, which in the case of 4-tert-butylcyclohexanone reduction, results in the trans-isomer as the major product. thecatalyst.orgdrnerz.com

Equatorial Attack: Conversely, bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), are sterically hindered from the axial face by the axial hydrogens at the C3 and C5 positions. Therefore, they are forced to attack from the more open equatorial face, resulting in the formation of the axial alcohol, the cis-isomer, as the major product.

The table below summarizes the typical diastereomeric ratios obtained from the reduction of 4-tert-butylcyclohexanone with different reducing agents.

| Reducing Agent | Predominant Attack | Major Product | Minor Product | Reference |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol | thecatalyst.orgdrnerz.com |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol | vaia.com |

| L-Selectride® | Equatorial | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol |

Asymmetric Synthetic Routes to Chiral Cyclohexanol Skeletons

The synthesis of enantiomerically pure or enriched chiral cyclohexanol derivatives is crucial for the preparation of many biologically active molecules. nih.govnih.gov This is often achieved through biocatalytic methods or by employing chiral auxiliaries or catalysts to induce asymmetry.

Biocatalytic Transformations and Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. nih.govnih.govmdpi.com Enzymes, such as oxidoreductases and lipases, can exhibit high levels of enantioselectivity and regioselectivity under mild reaction conditions. mdpi.comresearchgate.net

One notable example is the use of cyclohexanone monooxygenase from Acinetobacter calcoaceticus. This enzyme has been shown to catalyze the asymmetric oxidation of tert-butyl disulfide to produce enantiomerically pure (R)-tert-butyl tert-butanethiosulfinate. nih.gov While not a direct synthesis of the target alcohol, this demonstrates the potential of enzymes to perform highly selective transformations on tert-butyl containing substrates.

The reduction of ketones to chiral alcohols is a common application of biocatalysis. researchgate.netunimi.it Whole cells of microorganisms or isolated enzymes (ketoreductases) are used to reduce prochiral ketones to their corresponding (R)- or (S)-alcohols with high enantiomeric excess. mdpi.comunimi.it For instance, the reduction of various aromatic ketones using Pichia glucozyma whole cells has been shown to produce the corresponding (S)-alcohols in high yields and enantiomeric excess. unimi.it Similar strategies could be envisioned for the enantioselective reduction of 2-tert-butylcyclohexanone to afford either the (1R,2R)- or (1S,2S)-trans-2-tert-butylcyclohexan-1-ol.

Strategies for Chiral Induction in Cyclohexanol Synthesis

Chiral induction in the synthesis of cyclohexanols can be achieved by using a chiral substrate, a chiral reagent, or a chiral catalyst. The presence of a pre-existing chiral center in the molecule can direct the stereochemical outcome of a reaction, a phenomenon known as asymmetric induction. youtube.com

One strategy involves the use of chiral lithium amides for the enantioselective deprotonation of cyclohexene (B86901) oxide. This approach can yield (R)-2-cyclohexen-1-ol with high enantiomeric excess. researchgate.net This chiral allylic alcohol can then serve as a versatile intermediate for the synthesis of various substituted chiral cyclohexanols.

Another powerful method is the asymmetric transfer hydrogenation of cyclohexenones using chiral ruthenium catalysts. This has been successfully applied to the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives. mdpi.com The resulting chiral hydroxy ketones are valuable building blocks for further stereoselective transformations.

Stereochemical Aspects of Reactions Involving Trans 2 Tert Butylcyclohexan 1 Ol

Stereospecificity in Elimination Reactions of Cyclohexanol (B46403) Derivatives

Elimination reactions of cyclohexanol derivatives are pivotal in organic synthesis for the formation of alkenes. The stereochemical course of these reactions is highly dependent on the reaction mechanism and the conformational biases imposed by substituents on the cyclohexane (B81311) ring.

E1 and E2 Mechanisms in the Context of Conformational Preferences

Elimination reactions of alcohols and their derivatives, such as alkyl halides, can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. masterorganicchemistry.com

The E1 mechanism involves a two-step process initiated by the slow departure of a leaving group to form a carbocation intermediate. libretexts.org This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. libretexts.org Due to the planar nature of the carbocation intermediate, the base can abstract a proton from either side, generally leading to the more thermodynamically stable (more substituted) alkene, a principle known as Zaitsev's rule. libretexts.org For cyclohexanol derivatives, E1 reactions typically favor the formation of the most stable alkene product, as the reaction proceeds through the most stable carbocation intermediate. libretexts.org

The E2 mechanism , in contrast, is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. chemistrysteps.com This mechanism has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.comchemistrysteps.com In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. libretexts.orgchemistrysteps.com This requirement for a trans-diaxial arrangement can dictate the regioselectivity and stereoselectivity of the elimination, sometimes leading to the formation of the less stable Hofmann product if the anti-periplanar requirement cannot be met for the formation of the Zaitsev product. libretexts.org

Impact of the tert-Butyl Group on Reaction Pathways and Rates

The tert-butyl group is a conformationally "locking" group. Due to its large steric bulk, it strongly prefers to occupy an equatorial position on the cyclohexane ring to minimize unfavorable 1,3-diaxial interactions. This conformational preference has a profound impact on the course of elimination reactions.

In the case of trans-2-tert-butylcyclohexan-1-ol (B84560) derivatives (e.g., the corresponding tosylate or halide), the large tert-butyl group will exist almost exclusively in the equatorial position. In the trans isomer, this forces the hydroxyl or other leaving group into an axial position in one chair conformation. However, for an E2 elimination to occur, a hydrogen atom on an adjacent carbon must also be in an axial position and anti-periplanar to the leaving group.

For trans-2-tert-butylcyclohexyl tosylate, the most stable chair conformation has both the tert-butyl group and the tosylate group in equatorial positions. To undergo an E2 reaction, the molecule must flip to a much less stable conformation where both groups are axial. This high-energy conformation significantly slows down the rate of the E2 reaction.

Conversely, in the cis-isomer, the tert-butyl group is equatorial and the leaving group is axial in the more stable chair conformation. This pre-disposes the molecule for E2 elimination, provided there is an axial hydrogen on an adjacent carbon.

This conformational rigidity imposed by the tert-butyl group can lead to highly stereospecific outcomes in E2 reactions, where only one of the possible alkene products is formed because only one of the β-hydrogens can achieve the required anti-periplanar orientation with the leaving group. khanacademy.org For E1 reactions, the stability of the resulting carbocation is the primary determinant of the product distribution, though the initial conformation can influence the rate of carbocation formation.

Stereoselective Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When the alcohol is chiral, as is the case with trans-2-tert-butylcyclohexan-1-ol, the development of stereoselective oxidation methods becomes crucial.

Enantioselective Oxidation Strategies

Enantioselective oxidation is a powerful tool for the kinetic resolution of racemic secondary alcohols, where one enantiomer is preferentially oxidized over the other, leading to an enantioenriched sample of the unreacted alcohol and the corresponding ketone. nih.gov Several strategies have been developed to achieve this:

Enzymatic Oxidation : Biocatalysts, such as alcohol oxidases, can exhibit high enantioselectivity in the oxidation of secondary alcohols. nih.govnih.gov These enzymes create a chiral active site that preferentially binds and oxidizes one enantiomer over the other. nih.govnih.gov For instance, flavoprotein oxidases have been shown to perform kinetic resolutions of various secondary alcohols with high enantiopurity. nih.gov

Chiral Metal Complex-Catalyzed Oxidation : Chiral transition metal complexes, such as those based on manganese (Mn)-salen complexes, can catalyze the enantioselective oxidation of secondary alcohols. rsc.org These catalysts, in conjunction with an oxidant, create a chiral environment that differentiates between the two enantiomers of the alcohol.

Organocatalysis : Chiral organic molecules can also be used to catalyze enantioselective oxidations. These "organocatalysts" offer an alternative to metal-based systems.

The efficiency of these strategies is often evaluated by the enantiomeric excess (ee) of the remaining alcohol and the conversion percentage. A high enantiomeric excess at around 50% conversion indicates a highly selective kinetic resolution.

Regioselective Considerations in Cyclohexanol Oxidation

Regioselectivity refers to the preference for reaction at one position over another. In the oxidation of substituted cyclohexanols, the presence of other functional groups can influence the site of oxidation. For trans-2-tert-butylcyclohexan-1-ol, the primary site of oxidation is the secondary alcohol group to form the corresponding ketone, trans-2-tert-butylcyclohexanone.

However, under more vigorous oxidation conditions or with less selective reagents, over-oxidation or side reactions can occur. For instance, C-H bonds adjacent to the carbonyl group in the resulting ketone can be susceptible to further oxidation. The presence of the bulky tert-butyl group can sterically hinder access to certain C-H bonds, thereby influencing the regioselectivity of any subsequent oxidation reactions. The oxidation of cyclohexanol itself can yield cyclohexanone (B45756), and further oxidation can lead to products like adipic acid, demonstrating the potential for multiple oxidation sites on the cyclohexane ring. rsc.orgresearchgate.net

The choice of oxidant and reaction conditions is therefore crucial in ensuring the regioselective oxidation of the secondary alcohol without affecting other parts of the molecule.

Spectroscopic Characterization and Computational Studies of Trans 2 Tert Butylcyclohexan 1 Ol

Spectroscopic Techniques for Conformational and Stereochemical Analysis

A variety of spectroscopic methods are instrumental in defining the three-dimensional structure and conformational dynamics of trans-2-tert-butylcyclohexan-1-ol (B84560). These techniques provide a detailed picture of the molecule's preferred shapes and the energetic barriers between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. For trans-2-tert-butylcyclohexan-1-ol, different NMR techniques offer specific insights into its stereochemistry and conformational equilibrium.

Proton NMR (¹H NMR) for Vicinal Coupling Constants and Dihedral Angles

Proton NMR (¹H NMR) is particularly powerful for determining the relative orientation of adjacent protons through the analysis of vicinal coupling constants (³JHH). This analysis is fundamentally based on the Karplus equation, which correlates the magnitude of the coupling constant to the dihedral angle (θ) between the coupled protons. libretexts.org

In a cyclohexane (B81311) ring, the dihedral angles are conformation-dependent. For instance, a trans-diaxial relationship between two protons typically results in a large coupling constant (around 10-13 Hz), corresponding to a dihedral angle of approximately 180°. Conversely, axial-equatorial and diequatorial arrangements exhibit smaller coupling constants (around 2-5 Hz) due to their smaller dihedral angles (approximately 60°). iastate.edulibretexts.org

For trans-2-tert-butylcyclohexan-1-ol, the bulky tert-butyl group is strongly biased towards the equatorial position to minimize steric strain. This effectively locks the cyclohexane ring into a chair conformation. Consequently, the relative orientations of the protons on the ring are well-defined. The proton at C1 (attached to the hydroxyl group) and the proton at C2 (adjacent to the tert-butyl group) are in a trans relationship. In the preferred conformation with an equatorial tert-butyl group, the hydroxyl group will also be in an equatorial position. This leads to the C1 and C2 protons being axial. The coupling constant between these two axial protons would be expected to be large, consistent with a dihedral angle approaching 180°.

Table 1: Representative Vicinal Coupling Constants in Cyclohexane Systems

| Proton Relationship | Dihedral Angle (θ) | Typical ³JHH (Hz) |

|---|---|---|

| Axial-Axial | ~180° | 10 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

| Equatorial-Equatorial | ~60° | 2 - 5 |

This table provides typical values for ³JHH in substituted cyclohexanes. Actual values can be influenced by factors such as electronegativity of substituents and ring distortion.

Carbon-13 NMR (¹³C NMR) for Conformational Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule and is highly sensitive to the steric environment of each carbon atom. This sensitivity makes it a powerful tool for conformational analysis. In the case of trans-2-tert-butylcyclohexan-1-ol, the chemical shifts of the ring carbons can confirm the predominant chair conformation.

The large tert-butyl group, by locking the conformation, leads to a simplified and well-resolved ¹³C NMR spectrum at room temperature. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by their spatial relationship to the substituents. For example, carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect.

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HMQC, HMBC, TOCSY) in Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating complex stereochemical relationships.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. libretexts.org In trans-2-tert-butylcyclohexan-1-ol, COSY would show correlations between adjacent protons on the cyclohexane ring, helping to trace the connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining spatial proximity between protons. researchgate.net For trans-2-tert-butylcyclohexan-1-ol, NOESY can confirm the trans relationship of the substituents. For example, in the diequatorial conformer, NOE enhancements would be expected between the axial protons on the same side of the ring.

The combined application of these 2D NMR methods provides a comprehensive and detailed picture of the molecule's three-dimensional structure, confirming both the connectivity and the relative stereochemistry of the substituents. researchgate.net

Low-Temperature NMR for Resolving Conformers

While trans-2-tert-butylcyclohexan-1-ol is expected to exist predominantly in a single conformation at room temperature, low-temperature NMR studies can be employed to investigate the possibility of other minor conformers. By cooling the sample, the rate of conformational interconversion can be slowed down to the NMR timescale, potentially allowing for the observation of signals from less stable conformers. sikhcom.netnih.gov

For some substituted cyclohexanes, low-temperature ¹³C NMR has successfully resolved signals for chair and twist-boat conformations. sikhcom.netnih.gov In the case of trans-2-tert-butylcyclohexan-1-ol, the energetic penalty for the tert-butyl group to occupy an axial position is very high. Therefore, even at low temperatures, the population of the conformer with an axial tert-butyl group is expected to be exceedingly small and likely undetectable. However, low-temperature studies could potentially reveal subtle dynamic processes, such as hindered rotation of the tert-butyl group. researchgate.net

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational and Conformational Analysis

Infrared (IR) and Near-Infrared (NIR) spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation. These techniques can provide valuable information about the conformational equilibrium of substituted cyclohexanes.

In the IR spectrum of cyclohexanols, the C-O stretching vibration is particularly informative. The frequency of this band is different for axial and equatorial hydroxyl groups. Generally, an equatorial C-O bond absorbs at a higher wavenumber (around 1060 cm⁻¹) compared to an axial C-O bond (around 1000 cm⁻¹). For trans-2-tert-butylcyclohexan-1-ol, where the hydroxyl group is predominantly equatorial, the IR spectrum would be expected to show a C-O stretching band in the higher frequency region. researchgate.net

Furthermore, the O-H stretching region of the IR spectrum can provide insights into intramolecular hydrogen bonding. In certain conformations, the hydroxyl group can form a weak hydrogen bond with other parts of the molecule, leading to a shift in the O-H stretching frequency.

NIR spectroscopy, which measures overtones and combination bands of fundamental vibrations, can also be used for conformational analysis. researchgate.net The NIR spectra of alcohols are sensitive to the conformational isomerism of the aliphatic chain and the C-O(H) group. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental IR and NIR spectra to assign vibrational bands to specific conformers and to predict their relative energies. nih.govnih.gov

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For molecules like substituted cyclohexanes, this method provides definitive evidence of the preferred conformation in the solid state.

In another relevant study, the X-ray analysis of 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol showed a sofa conformation of the cyclohexene (B86901) ring with two pseudo-axial substituents. researchgate.net Although this compound has a double bond in the ring, the observation of an axial tert-butyl group highlights its ability to occupy this position under certain strained conditions. researchgate.net The crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone has also been determined, though its direct relevance to the trans-diol is limited. researchgate.net

These examples from related structures underscore the importance of X-ray crystallography in providing a definitive solid-state picture, which can then be compared with solution-phase and computational data.

Computational Chemistry Approaches

Computational chemistry offers a suite of tools to investigate the conformational landscape, energetics, and spectroscopic properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) for Conformation, Energy, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict molecular structures, energies, and various spectroscopic properties with good accuracy. researchgate.net DFT calculations can be employed to determine the relative energies of different conformers of trans-2-tert-butylcyclohexan-1-ol, such as the diequatorial and diaxial chair forms, as well as twist-boat conformations.

For example, DFT calculations at the B3LYP/6-31G* level of theory for 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol identified two minima: one corresponding to the experimentally observed crystal structure and another representing a boat conformation. researchgate.net This demonstrates the power of DFT in exploring the potential energy surface of a molecule. While specific DFT studies on trans-2-tert-butylcyclohexan-1-ol are not detailed in the provided results, the methodology is well-suited to investigate the energetic balance between the steric strain of the axial tert-butyl group and other non-bonded interactions within the molecule. It has been noted that incremental calculations can sometimes overestimate the stability of the trans isomer. datapdf.com

Molecular Mechanics (MM) Calculations for Conformational Space Exploration

Molecular Mechanics (MM) calculations provide a faster, classical mechanics-based approach to explore the conformational space of molecules. researchgate.net These methods are particularly useful for large molecules or for performing initial broad searches of possible conformations before employing more computationally expensive quantum mechanical methods.

MM calculations have been used to study the conformational preferences of related di-tert-butylcyclohexanes. researchgate.net For trans-1,2-di-tert-butylcyclohexane, MM calculations predict the existence of a conformational mixture, suggesting that a single conformation may not dominate in solution. sci-hub.seresearchgate.net These calculations can quantify the strain energies associated with different arrangements of the substituents, helping to rationalize the observed conformational equilibria. The A-value of the t-butyl group, a measure of its steric demand, has been calculated using these methods. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov By simulating the motion of atoms over time, MD can reveal the dynamic equilibrium between different conformers and the pathways of their interconversion.

While specific MD simulations for trans-2-tert-butylcyclohexan-1-ol were not found, the technique is highly applicable. For instance, MD simulations have been used to study the structural fluctuations and dynamic cross-correlations in olfactory receptors upon ligand binding, highlighting the method's ability to capture dynamic processes. nih.gov For trans-2-tert-butylcyclohexan-1-ol, MD simulations could be used to explore its conformational flexibility in different solvents and at various temperatures, providing a more realistic picture of its behavior in solution compared to static calculations.

Elucidation of Intermolecular Interactions and Solvent Effects through Computational Models

Computational models are crucial for understanding how the solvent environment affects the conformational equilibrium and properties of a molecule. mdpi.com The polarity of the solvent can significantly influence the stability of different conformers, especially those with different dipole moments. mdpi.comresearchgate.net

Studies on the cis-trans isomerization of other molecules have shown that the rate of isomerization and the activation energies are highly dependent on solvent polarity. researchgate.net For substituted cyclohexanols, solvent effects on the conformational equilibrium have been studied experimentally, and computational models can provide a molecular-level interpretation of these observations. rsc.org Computational methods can explicitly model solvent molecules or use continuum solvent models to simulate the effect of the solvent environment on the conformational preferences of trans-2-tert-butylcyclohexan-1-ol. These models can also be used to investigate intermolecular hydrogen bonding between the hydroxyl group and solvent molecules, which can further influence the conformational landscape. mdpi.com

Advanced Applications and Research Directions

trans-2-tert-Butylcyclohexan-1-ol (B84560) as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of chiral molecules like trans-2-tert-Butylcyclohexan-1-ol in asymmetric synthesis is to serve as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on its ability to create a highly ordered and predictable steric environment around the reacting center.

Design and Application in Diastereoselective Reactions

The design of diastereoselective reactions utilizing the trans-2-tert-butylcyclohexanol scaffold capitalizes on the rigid and well-defined conformation imparted by the bulky tert-butyl group. This group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where it occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational rigidity is key to creating a predictable three-dimensional space that can effectively shield one face of a prochiral center, leading to high diastereoselectivity in reactions such as alkylations, reductions, and cycloadditions.

While direct and extensive reports on the use of trans-2-tert-butylcyclohexan-1-ol itself as a widely adopted chiral auxiliary are not prevalent in readily accessible literature, the principles are well-demonstrated by closely related derivatives. For instance, the use of other bulky chiral auxiliaries like the Evans oxazolidinone system provides a framework for understanding how a fixed stereochemical environment can lead to highly diastereoselective transformations. In these systems, a chelated intermediate often holds the substrate in a rigid conformation, exposing one face to attack by a reagent.

Role in Controlling Stereochemical Outcomes of Complex Transformations

The fundamental role of the trans-2-tert-butylcyclohexyl group in controlling stereochemical outcomes lies in its profound conformational influence. The large steric bulk of the tert-butyl group dominates the conformational equilibrium of the cyclohexane ring, ensuring that it remains in a chair conformation with the tert-butyl group in the equatorial position. This predictable conformational preference is the cornerstone of its utility in asymmetric synthesis.

When attached to a reactive center, either through an ether or ester linkage, the auxiliary's fixed conformation translates into a significant steric bias. One face of the reactive molecule becomes effectively blocked by the bulky cyclohexane ring, while the other is left relatively open to approach by reagents. This facial discrimination is the mechanism by which the stereochemical outcome of a reaction is controlled, leading to the preferential formation of one diastereomer over the other. The reactivity of functional groups attached to the cyclohexane ring is also influenced by their axial or equatorial position, a factor that can be exploited in synthetic design. For example, axial hydroxyl groups are generally found to be more reactive in certain oxidation reactions compared to their equatorial counterparts.

Exploration of Derivatives for Specific Synthetic Utility

The core trans-2-tert-butylcyclohexanol scaffold can be derivatized to fine-tune its properties for specific synthetic challenges, leading to the construction of complex and stereochemically rich molecules.

Synthesis of Complex Organic Molecules Utilizing trans-2-tert-Butylcyclohexan-1-ol Scaffolds

The utility of the trans-2-tert-butylcyclohexanol framework is exemplified in the synthesis of complex natural products and other biologically active molecules. Although direct, widespread use of the parent alcohol as a chiral auxiliary is not extensively documented, the principle of using a bulky cyclohexane derivative for stereocontrol is a powerful strategy.

A notable example that highlights the potential of this scaffold involves a close derivative, trans-2-tritylcyclohexanol (TTC), where the even bulkier trityl group is attached to the oxygen. In a permanganate-mediated oxidative cyclization, TTC was employed as a chiral controller. This reaction yielded a 2,5-substituted tetrahydrofuran (B95107) diol product with an impressive diastereomeric ratio of approximately 97:3. This high level of stereocontrol, imparted by the bulky chiral auxiliary, was pivotal in the successful asymmetric synthesis of (+)-trans-(2S,5S)-linalool oxide, a naturally occurring fragrance and flavor compound. This case study underscores the efficacy of the trans-2-substituted-cyclohexanol framework in directing the formation of multiple stereocenters in a complex transformation.

| Reaction | Chiral Auxiliary | Product | Diastereomeric Ratio (dr) | Application |

| Permanganate-mediated oxidative cyclization | trans-2-Tritylcyclohexanol (TTC) | 2,5-substituted THF diol | ~97:3 | Synthesis of (+)-trans-(2S,5S)-linalool oxide |

Contribution to Chiral Cyclohexane Skeleton Construction

Beyond its role as a detachable auxiliary, the trans-2-tert-butylcyclohexanol motif can serve as a foundational building block for the construction of more complex chiral cyclohexane skeletons. Organocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of highly substituted cyclohexane derivatives, which are common structural features in many natural products and pharmaceuticals. These reactions often proceed through cascade or domino sequences, where multiple bonds and stereocenters are formed in a single pot.

The principles of stereocontrol demonstrated by trans-2-tert-butylcyclohexanol are relevant to these advanced synthetic strategies. The controlled formation of multiple adjacent stereogenic centers on a cyclohexane ring is a significant synthetic challenge. The knowledge gained from studying the conformational behavior of molecules like trans-2-tert-butylcyclohexanol informs the design of substrates and catalysts for these complex transformations, aiming to achieve high yields and excellent stereoselectivities.

Future Perspectives in Conformational Research and Synthetic Methodology

The future of asymmetric synthesis is geared towards the development of more efficient, selective, and sustainable methods. For bulky chiral auxiliaries and scaffolds like trans-2-tert-butylcyclohexan-1-ol, several research avenues hold promise.

Continued conformational analysis of trans-2-tert-butylcyclohexanol derivatives using advanced computational and spectroscopic techniques will provide a deeper understanding of the subtle energetic factors that govern their reactivity and stereodirecting ability. This knowledge will be invaluable for the rational design of new chiral auxiliaries with enhanced performance for specific reaction types.

There is a growing trend towards the use of catalytic methods in asymmetric synthesis to minimize waste and improve atom economy. Future research may focus on developing catalytic systems that can utilize the stereochemical information of the trans-2-tert-butylcyclohexanol scaffold more efficiently. This could involve the design of new ligands for metal-catalyzed reactions or the development of organocatalysts that can work in concert with the inherent conformational biases of the cyclohexane ring.

Furthermore, the integration of biocatalysis with traditional organic synthesis offers exciting possibilities. Enzymes, with their exquisite selectivity, could be used to perform transformations on substrates containing the trans-2-tert-butylcyclohexanol moiety, potentially leading to novel and highly efficient synthetic routes to complex chiral molecules. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the principles of stereocontrol embodied by trans-2-tert-butylcyclohexan-1-ol will remain a cornerstone of synthetic strategy.

Q & A

Q. What are the primary synthetic routes for trans-2-tert-butylcyclohexan-1-ol, and how are intermediates validated?

- Methodological Answer : A common route involves oxidation of trans-2-butylcyclohexan-1-ol using potassium tert-amylate, followed by verification of intermediates via X-ray Fluorescence (XRF) to confirm reagent purity and absence of oxidizing contaminants . Key steps include:

Synthesis of the alcohol precursor.

Oxidation under controlled conditions.

Characterization via GC or HPLC to confirm purity (>98% by GC) .

Table 1 : Critical Reagents and Analytical Methods

| Step | Reagent/Condition | Analytical Validation |

|---|---|---|

| 1 | Potassium tert-amylate | XRF for metal analysis |

| 2 | Oxidation reaction | GC purity assessment |

Q. How is trans-2-tert-butylcyclohexan-1-ol structurally characterized?

- Methodological Answer : Structural confirmation requires:

NMR spectroscopy (¹H and ¹³C) to assign stereochemistry and substituent positions.

Mass spectrometry (HRMS) for molecular ion validation.

CAS registry cross-referencing (CAS RN: 5448-22-6; EC 240-234-2) to ensure identity .

Q. What regulatory considerations apply to trans-2-tert-butylcyclohexan-1-ol in environmental studies?

- Methodological Answer : The compound is listed in the EPA’s Endocrine Disruptor Screening Program (EDSP), requiring ecotoxicological profiling. Researchers must:

Reference its CAS RN (5448-22-6) in regulatory submissions .

Adhere to OECD guidelines for biodegradation and bioaccumulation assays.

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic outcomes be resolved?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., axial vs. equatorial tert-butyl group orientation). Strategies include:

Q. What catalytic systems optimize stereoselective synthesis of trans-2-tert-butylcyclohexan-1-ol?

- Methodological Answer : Palladium chloride or silica-supported catalysts enhance stereocontrol during hydrogenolysis or oxidation. For example:

Q. How do computational methods predict the compound’s conformational stability?

- Methodological Answer : Molecular mechanics (MMFF94) and quantum mechanics (B3LYP/6-31G*) simulations compare axial vs. equatorial tert-butyl group energies. Key findings:

- The trans isomer exhibits lower steric strain due to tert-butyl group orientation.

- Validation via X-ray crystallography or variable-temperature NMR .

Q. What methodologies address data inconsistencies in oxidation mechanisms?

- Methodological Answer : Contradictions in product yields (e.g., ketone vs. alcohol dominance) are resolved by:

Kinetic isotope effects (KIE) to probe rate-determining steps.

In situ IR spectroscopy to monitor intermediate formation.

Referencing analogous mechanisms (e.g., 2-butylcyclohexanone formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.